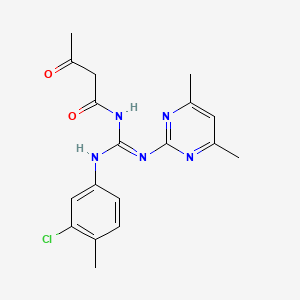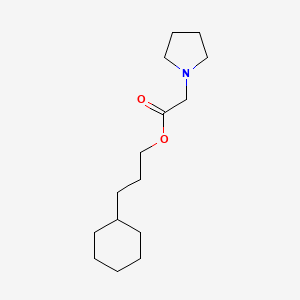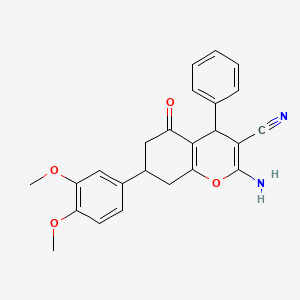
N-(3-Chloro-4-methyl-phenyl)-N'-(4,6-dimethyl-pyrimidin-2-yl)-N''-(3-oxo-butyryl)-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-N’'-(3-oxo-butyryl)-guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a guanidine core substituted with a 3-chloro-4-methyl-phenyl group, a 4,6-dimethyl-pyrimidin-2-yl group, and a 3-oxo-butyryl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-N’'-(3-oxo-butyryl)-guanidine typically involves multi-step organic reactions. One possible route includes:
Formation of the Guanidine Core: Starting with a suitable guanidine precursor, such as N,N’-diisopropylcarbodiimide, the guanidine core can be formed through a reaction with an amine.
Substitution with 3-Chloro-4-methyl-phenyl Group: The guanidine core is then reacted with 3-chloro-4-methyl-aniline under appropriate conditions, such as in the presence of a base like sodium hydride, to introduce the 3-chloro-4-methyl-phenyl group.
Introduction of the 4,6-Dimethyl-pyrimidin-2-yl Group: This step involves the reaction of the intermediate with 4,6-dimethyl-2-chloropyrimidine, possibly using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Addition of the 3-Oxo-butyryl Group: Finally, the compound is acylated with 3-oxo-butyric acid or its derivative, using a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-N’'-(3-oxo-butyryl)-guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride could reduce the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with biological macromolecules in unique ways.
Medicine
In medicine, the compound could be explored for drug development, particularly if it shows promising biological activities. Its ability to interact with specific molecular targets could make it a candidate for therapeutic applications.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be leveraged to improve the efficiency of industrial processes.
作用機序
The mechanism by which N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-N’'-(3-oxo-butyryl)-guanidine exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine
- N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-N’'-(acetyl)-guanidine
Uniqueness
Compared to similar compounds, N-(3-Chloro-4-methyl-phenyl)-N’-(4,6-dimethyl-pyrimidin-2-yl)-N’'-(3-oxo-butyryl)-guanidine is unique due to the presence of the 3-oxo-butyryl group. This additional functional group could confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
分子式 |
C18H20ClN5O2 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
N-[(Z)-N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H20ClN5O2/c1-10-5-6-14(9-15(10)19)22-18(23-16(26)8-13(4)25)24-17-20-11(2)7-12(3)21-17/h5-7,9H,8H2,1-4H3,(H2,20,21,22,23,24,26) |
InChIキー |
GFSGREBIXIJDTP-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)CC(=O)C)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)CC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[(1E)-1-(4-methoxyphenyl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)prop-1-en-2-yl]benzamide](/img/structure/B11649742.png)
![3-(2-Thienyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649750.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11649768.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B11649769.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11649774.png)
![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)

![2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide](/img/structure/B11649786.png)

![(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B11649807.png)
![4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde](/img/structure/B11649808.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11649827.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)
